4-(3-Nitrobenzoyl)piperazin-2-one
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Overview
Description
4-(3-Nitrobenzoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a nitrobenzoyl group attached to the piperazin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrobenzoyl)piperazin-2-one typically involves the reaction of piperazine with 3-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrobenzoyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond in the piperazin-2-one ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: 4-(3-Aminobenzoyl)piperazin-2-one.
Substitution: Various substituted piperazin-2-one derivatives.
Hydrolysis: 3-Nitrobenzoic acid and piperazine
Scientific Research Applications
4-(3-Nitrobenzoyl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Studies: It serves as a probe for studying enzyme interactions and protein-ligand binding due to its unique structural features
Mechanism of Action
The mechanism of action of 4-(3-Nitrobenzoyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The piperazin-2-one ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
4-(3-Nitrobenzoyl)piperazin-2-one can be compared with other piperazine derivatives, such as:
1-(4-Nitrobenzoyl)piperazine: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.
4-(4-Fluorobenzoyl)piperazin-2-one:
4-(3-Aminobenzoyl)piperazin-2-one: The reduced form of this compound, with different chemical reactivity and biological effects
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H11N3O4 |
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Molecular Weight |
249.22 g/mol |
IUPAC Name |
4-(3-nitrobenzoyl)piperazin-2-one |
InChI |
InChI=1S/C11H11N3O4/c15-10-7-13(5-4-12-10)11(16)8-2-1-3-9(6-8)14(17)18/h1-3,6H,4-5,7H2,(H,12,15) |
InChI Key |
LHOWKABUGQYJIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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